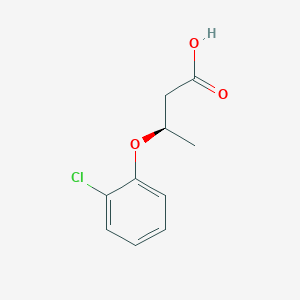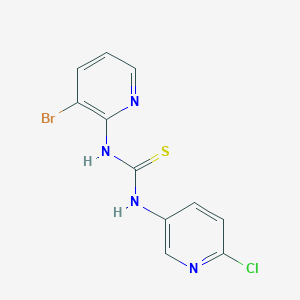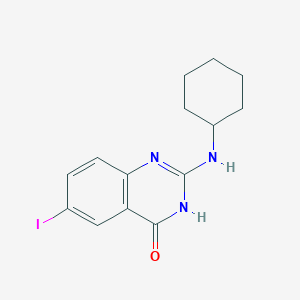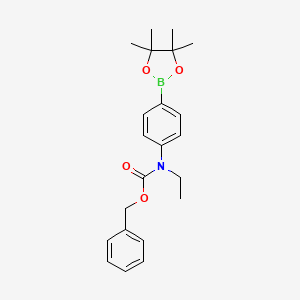
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22128 g/mol . It is a solid powder that is derived from a naphthalene ring with two adjacent carboxyl groups. This compound is not soluble in water but can dissolve in certain organic solvents .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid typically involves multiple steps. One common method includes the bromination of N-acetyl-L-lysine in the presence of sodium hydroxide under anaerobic conditions . This multi-step synthesis route ensures the formation of the desired compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve large-scale production.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives with additional functional groups, while reduction reactions can lead to the formation of more saturated compounds .
Scientific Research Applications
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate compound for synthesizing other organic molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds. Additionally, this compound has industrial applications, particularly in the synthesis of fine chemicals and materials for liquid crystal displays, medicines, pesticides, spices, and inks .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in various biochemical reactions due to its functional groups. These interactions can influence the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid can be compared with other similar compounds such as 2,3-Naphthalenedicarboxylic acid and 1,2,3,4-Tetrahydronaphthalene . These compounds share structural similarities but differ in their functional groups and chemical properties. For instance, 2,3-Naphthalenedicarboxylic acid has two carboxyl groups on a naphthalene ring, while 1,2,3,4-Tetrahydronaphthalene lacks the carboxyl groups. The presence of these functional groups in this compound makes it unique and suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
PDIYUGFOSZZYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)


![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)






![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)
![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
